2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride
Description
Properties
IUPAC Name |
2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S.ClH/c7-3-5-4-9-1-2-10-6(9)8-5;/h4H,1-3,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXXLFVIHFPORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052552-59-6 | |
| Record name | Imidazo[2,1-b]thiazole-6-methanamine, 2,3-dihydro-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052552-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Multi-Step Organic Synthesis Approaches
The preparation of 2H,3H-imidazo[2,1-b] thiazol-6-ylmethanamine hydrochloride typically begins with the construction of its bicyclic core. Patent literature describes a generalized route starting with functionalized thiazole intermediates, which undergo cyclization with appropriately substituted amines or aldehydes . For example, aminothiazole derivatives are reacted with bromoacetaldehyde under basic conditions to form the imidazo[2,1-b]thiazole scaffold . Subsequent steps involve introducing the methanamine side chain via nucleophilic substitution or reductive amination, followed by hydrochloride salt formation .
Key challenges in this route include regioselectivity during cyclization and purification of intermediates. A study by MDPI highlights the use of sodium hydroxide as a base to facilitate ring closure, achieving moderate yields (60–75%) . The final hydrochloride salt is typically isolated via recrystallization from ethanol or methanol .
Vilsmeier-Haack Formylation for Intermediate Synthesis
The Vilsmeier-Haack reaction is critical for introducing formyl groups to the imidazo[2,1-b]thiazole core, enabling downstream condensation reactions. In this method, 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives are treated with a Vilsmeier reagent (DMF/POCl₃) under reflux conditions . The reaction proceeds via electrophilic aromatic substitution, yielding 6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiazole-5-carbaldehydes with 75% efficiency .
Table 1: Vilsmeier-Haack Reaction Conditions
| Parameter | Value |
|---|---|
| Reagents | DMF, POCl₃, CHCl₃ |
| Temperature | Reflux (60–80°C) |
| Reaction Time | 4–6 hours |
| Yield | 75% |
| Purification Method | Crystallization (ethanol) |
This intermediate is pivotal for synthesizing derivatives via Knoevenagel condensation or Schiff base formation .
Knoevenagel Condensation for Side-Chain Elaboration
Knoevenagel condensation is employed to introduce α,β-unsaturated ketone moieties to the aldehyde-functionalized imidazo[2,1-b]thiazole. For instance, reacting 6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde with oxindole derivatives in methanol, catalyzed by piperidine or HCl, yields conjugated compounds with antitumor activity . The reaction mechanism involves base-catalyzed deprotonation of the active methylene compound, followed by nucleophilic attack on the aldehyde .
Table 2: Knoevenagel Condensation Optimization
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| Piperidine | Methanol | Reflux | 63% |
| HCl | Methanol | Reflux | 58% |
The choice of catalyst influences reaction kinetics and byproduct formation, with piperidine providing superior yields .
Cyclization and Ring-Closing Strategies
Cyclization reactions are central to forming the imidazo[2,1-b]thiazole ring system. A patent by EPO details the use of thiourea derivatives and α-haloketones in a one-pot cyclization-amination sequence . For example, treating 2-aminothiazole with chloroacetaldehyde in the presence of sodium bicarbonate generates the bicyclic core in 70% yield .
Critical Parameters for Cyclization:
-
Base Selection: Sodium bicarbonate minimizes side reactions compared to stronger bases like NaOH .
-
Solvent: Ethanol or water enhances solubility of intermediates.
-
Temperature: 50–60°C optimizes reaction rate without decomposition .
Hydrochloride Salt Formation and Purification
The final step involves converting the free base to its hydrochloride salt. This is achieved by treating the amine intermediate with hydrochloric acid (37%) in anhydrous ether or dichloromethane . The product precipitates as a white solid, which is filtered and washed with cold ether. Purity ≥95% is typically confirmed via HPLC or NMR .
Table 3: Salt Formation Conditions
| Parameter | Value |
|---|---|
| Acid | HCl (37%) |
| Solvent | Dichloromethane |
| Temperature | 0–5°C (ice bath) |
| Yield | 85–90% |
Comparative Analysis of Synthetic Routes
A synthesis route starting from 2-aminothiazole and bromoacetaldehyde (Method A) was compared to a Vilsmeier-Knoevenagel sequential approach (Method B):
Table 4: Route Efficiency Comparison
| Metric | Method A | Method B |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 52% | 45% |
| Purity | 95% | 98% |
| Scalability | Moderate | High |
Method B, despite requiring an additional step, offers higher purity and scalability for industrial applications .
Industrial-Scale Production Considerations
While lab-scale syntheses prioritize flexibility, industrial production emphasizes cost and time efficiency. Continuous flow reactors have been proposed to automate the cyclization and formylation steps, reducing reaction times by 40% compared to batch processes . Key challenges include:
-
Catalyst Recovery: Heterogeneous catalysts (e.g., immobilized piperidine) improve reusability.
-
Waste Management: Chlorinated byproducts require neutralization before disposal.
Chemical Reactions Analysis
Types of Reactions
2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[2,1-b][1,3]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various alkyl or acyl groups onto the compound.
Scientific Research Applications
2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2H,3H-Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride
- Molecular Formula : C₆H₈ClN₃S (free base: C₆H₇N₃S + HCl) .
- SMILES : n1c(cn2ccsc12)CN.Cl .
- Structural Features : A dihydroimidazo[2,1-b][1,3]thiazole core with a methanamine (-CH₂NH₂) substituent at position 6, protonated as a hydrochloride salt .
Comparison with Structurally Similar Compounds
Levamisole Hydrochloride
- Structure : (6S)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole hydrochloride .
- Molecular Formula : C₁₁H₁₃ClN₂S .
- Key Differences :
- Biological Activity: Anthelmintic and immunomodulatory; acts via cholinergic receptor modulation in parasites .
- Safety: Known toxicity in humans (e.g., agranulocytosis) .
2-{2H,3H-Imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine Hydrochloride
- Structure : Ethylamine (-CH₂CH₂NH₂) substituent at position 6 .
- Molecular Formula : C₇H₁₁ClN₃S .
- Key Differences :
- Chain Length : Ethylamine vs. methanamine in the target compound.
- Physicochemical Properties : Higher molecular weight (220.7 g/mol) may reduce solubility compared to the target compound (198.5 g/mol).
SRT1720 Hydrochloride
- Structure: Quinoxaline-carboxamide and piperazinylmethyl substituents on the imidazothiazole core .
- Molecular Formula : C₂₆H₂₅ClN₆OS .
- Key Differences: Substituent Complexity: Bulky quinoxaline and piperazine groups enable SIRT1 activation, unlike the simpler methanamine group in the target compound .
- Applications : Investigated for metabolic disorders and aging-related diseases .
Ethyl 3-Methyl-5,6-Dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate Hydrochloride
- Structure : Ester (-COOEt) and methyl (-CH₃) substituents .
- Molecular Formula : C₉H₁₃ClN₂O₂S .
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Structure-Activity Relationships (SAR): Substituent Effects: Methanamine and ethylamine groups enhance water solubility compared to phenyl or ester groups, favoring pharmacokinetic optimization .
Synthetic Challenges :
Safety Profiles :
- While levamisole has documented toxicity, the safety of the target compound remains understudied; preliminary data classify it as an irritant .
Biological Activity
2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHNS, with a molecular weight of approximately 171.25 g/mol. The compound features a thiazole ring fused with an imidazole moiety, which is known to contribute to various biological activities.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 171.25 g/mol |
| SMILES | C1CSC2=NC(=CN21)CCN |
| InChI | InChI=1S/C7H11N3S/c8-2-1-6-5-10-3-4-11-7(10)9-6/h5H,1-4,8H2 |
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antimicrobial properties. For instance, a study evaluated various imidazo-thiazole derivatives against Mycobacterium tuberculosis and found some compounds effective with minimal inhibitory concentrations (MICs) ranging from 0.63 to 1.26 µM . Although specific data for this compound was not available in the literature reviewed, its structural relatives suggest potential efficacy against similar pathogens.
Anti-inflammatory Properties
Imidazo[2,1-b][1,3]thiazole derivatives have been investigated for their anti-inflammatory effects using in vivo models. One study reported varying degrees of anti-inflammatory activity among synthesized compounds in a carrageenan-induced paw edema model in rats. The inhibition index ranged from 3.7% to 39.1%, indicating that modifications to the imidazole ring can enhance anti-inflammatory effects .
Table 2: Summary of Anti-inflammatory Activity
| Compound | Inhibition Index (%) |
|---|---|
| Compound A | 39.1 |
| Compound B | 25.0 |
| Compound C | 15.5 |
| Compound D | 3.7 |
The mechanisms underlying the biological activities of imidazo[2,1-b][1,3]thiazole derivatives often involve inhibition of specific enzymes or pathways critical for pathogen survival or inflammatory processes. For example, some derivatives have shown selective inhibition of carbonic anhydrase isoforms (hCA II), which play roles in various physiological and pathological processes .
Study on Carbonic Anhydrase Inhibition
A series of imidazo[2,1-b][1,3]thiazole-sulfonyl piperazine conjugates were synthesized and tested for their inhibitory effects on carbonic anhydrase isoforms. The results demonstrated selective inhibition against hCA II with inhibition constants (K) ranging from 57.7 to 98.2 µM . These findings underscore the potential of thiazole-containing compounds in targeting metabolic pathways relevant to cancer and other diseases.
Q & A
Q. Table 1: Synthesis Methods Comparison
Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?
Answer:
- Thin-layer chromatography (TLC) with UV detection monitors reaction progress .
- Melting point determination via electrothermal apparatus ensures purity .
- Spectroscopic methods (NMR, IR) confirm functional groups and connectivity .
- Mass spectrometry validates molecular weight and fragmentation patterns .
What strategies can be employed to optimize the synthesis of this compound for improved scalability?
Answer:
- Catalyst screening : Test alternative Lewis acids to Eaton’s reagent for cost-effectiveness.
- Solvent-free or green solvent systems : Reduce waste and enhance atom economy .
- Microwave-assisted synthesis : Shorten reaction times while maintaining yields .
- Parameter optimization : Adjust temperature, stoichiometry, and reaction duration based on kinetic studies.
How should researchers address conflicting bioactivity data reported for imidazo[2,1-b]thiazole derivatives in anti-inflammatory or antitumor studies?
Answer:
Discrepancies in bioactivity (e.g., IC50 values) often stem from:
- Assay variability : Differences in cell lines, incubation times, or endpoint measurements.
- Compound stability : Degradation under storage or experimental conditions.
- Structural analogs : Subtle modifications (e.g., substituents) alter activity .
Q. Table 2: Bioactivity Data Variability in Related Compounds
| Compound (Example) | IC50 Range (nM) | Assay Type | Reference |
|---|---|---|---|
| Levamisole derivatives | 5,000 – 400,000 | Intestinal alkaline phosphatase inhibition | |
| SRT 1720 (SIRT1 activator) | Not reported | In vitro enzyme assays |
Q. Mitigation strategies :
- Standardize protocols (e.g., NIH/WHO guidelines).
- Include positive controls (e.g., levamisole for phosphatase inhibition) .
- Validate compound stability via HPLC before assays.
What are the recommended storage and handling conditions to ensure the stability of this compound?
Answer:
- Storage : Airtight containers under inert atmosphere (N2/Ar), protected from light and moisture.
- Temperature : Store at 2–8°C for long-term stability, similar to levamisole hydrochloride .
- Handling : Avoid contact with strong oxidants; use PPE (gloves, goggles) to prevent degradation .
How can researchers resolve contradictions in the pharmacological mechanisms of imidazo[2,1-b]thiazole derivatives?
Answer:
- Target engagement assays : Use CRISPR/Cas9 knockout models to confirm specificity (e.g., SIRT1 activation for SRT 1720 ).
- Kinetic studies : Compare on-/off-target effects across concentration gradients.
- Computational modeling : Perform molecular docking to predict binding affinities for related targets .
What methodologies are suitable for evaluating the compound’s stability under physiological conditions?
Answer:
- Simulated biological fluids : Incubate in PBS (pH 7.4) or serum at 37°C, followed by LC-MS analysis.
- Forced degradation studies : Expose to heat, light, and oxidizing agents to identify degradation products .
- Long-term stability : Monitor purity via HPLC over 6–12 months under recommended storage conditions .
How can structural analogs of this compound be designed to enhance bioactivity or reduce toxicity?
Answer:
- Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO2, -CN) to improve target binding .
- Prodrug strategies : Mask amine groups with labile protecting groups (e.g., acetyl) to enhance bioavailability.
- SAR studies : Systematically vary substituents on the imidazo-thiazole core and test activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
